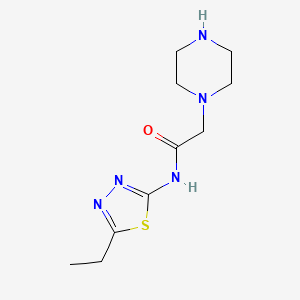![molecular formula C16H10ClN3O2 B15211515 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-35-1](/img/structure/B15211515.png)
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines an imidazole ring fused with a quinazoline moiety, and a chlorophenyl group attached to the imidazole ring. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
准备方法
The synthesis of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Fusion with the quinazoline moiety: The imidazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the fused ring system.
Introduction of the chlorophenyl group: The final step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反应分析
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: This compound shares the imidazole and chlorophenyl groups but has a different fused ring system.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring structure but differ in the specific functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
属性
CAS 编号 |
62707-35-1 |
|---|---|
分子式 |
C16H10ClN3O2 |
分子量 |
311.72 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-7-11(8-6-10)20-14(21)9-19-15(22)12-3-1-2-4-13(12)18-16(19)20/h1-8H,9H2 |
InChI 键 |
MXTMDDGFYJGNLH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C2=NC3=CC=CC=C3C(=O)N21)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)



![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
